molecular formula C9H11BrClNO2 B2708528 2-Amino-3-(3-bromophenyl)propanoic acid hydrochloride CAS No. 128834-02-6

2-Amino-3-(3-bromophenyl)propanoic acid hydrochloride

Cat. No.: B2708528
CAS No.: 128834-02-6
M. Wt: 280.55
InChI Key: MRWIBMCVLBZBLR-UHFFFAOYSA-N
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Description

2-Amino-3-(3-bromophenyl)propanoic acid hydrochloride is a halogenated derivative of phenylalanine, supplied as its hydrochloride salt to enhance stability. This compound features a bromine atom at the meta-position of the phenyl ring, a modification that makes it a valuable building block in organic synthesis and medicinal chemistry research . The molecular formula is C 9 H 11 BrClNO 2 with an average molecular mass of 280.55 g/mol . In research applications, this brominated amino acid serves as a key precursor for the synthesis of more complex molecules via cross-coupling reactions, such as Suzuki or Heck reactions, where the bromo-group acts as a handle for further functionalization . It is also used in biochemical studies to investigate the properties of amino acids and in the development of enzyme inhibitors. The stereochemistry of the compound is critical for many applications; the (2S) enantiomer, also known as 3-Bromo-L-phenylalanine hydrochloride, is available for stereospecific research needs . This product is classified as a toxic solid and should be handled with care. Researchers should consult the safety data sheet (SDS) and adhere to all stated precautionary statements, including the use of personal protective equipment. This chemical is intended for research purposes only and is not for diagnostic or therapeutic use .

Properties

IUPAC Name

2-amino-3-(3-bromophenyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2.ClH/c10-7-3-1-2-6(4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWIBMCVLBZBLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128834-02-6
Record name 2-amino-3-(3-bromophenyl)propanoic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(3-bromophenyl)propanoic acid hydrochloride typically involves the bromination of phenylalanine. The process begins with the protection of the amino group of phenylalanine, followed by bromination at the meta position of the phenyl ring. The final step involves deprotection and conversion to the hydrochloride salt.

    Protection of the Amino Group: The amino group of phenylalanine is protected using a suitable protecting group such as a tert-butyloxycarbonyl (Boc) group.

    Bromination: The protected phenylalanine is then subjected to bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.

    Deprotection and Conversion: The protecting group is removed, and the resulting compound is converted to the hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures are implemented at each step to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

2-Amino-3-(3-bromophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Substitution: Formation of substituted phenylalanine derivatives.

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of dehalogenated products.

Scientific Research Applications

Biological Applications

1. Enzyme Substrate Studies

  • Phenylalanine Amino Mutase : This compound has been studied as a substrate for phenylalanine amino mutase, an enzyme that catalyzes the conversion of phenylalanine to various derivatives. Research indicates that brominated derivatives exhibit altered enzyme activity compared to non-brominated substrates, suggesting potential applications in enzyme engineering and metabolic pathway studies .

2. Protein Engineering

  • Genetic Encoding : Recent advancements in genetic engineering have allowed for the incorporation of β-amino acids like 2-amino-3-(3-bromophenyl)propanoic acid into proteins. This incorporation can lead to structural modifications that enhance protein stability and function. For example, the introduction of this compound into green fluorescent protein (GFP) resulted in a kink in the beta strand structure, demonstrating its utility in studying protein folding and dynamics .

Pharmaceutical Applications

1. Drug Development

  • Anticancer Agents : Compounds similar to 2-amino-3-(3-bromophenyl)propanoic acid are being investigated for their potential as anticancer agents due to their ability to inhibit specific pathways involved in tumor growth. The bromophenyl group may enhance the binding affinity to target proteins involved in cancer progression .

2. Neurological Research

  • Neurotransmitter Analogues : As a phenylalanine derivative, this compound can serve as an analogue for neurotransmitter studies, particularly in understanding the role of amino acids in neurotransmission and their impact on neurological disorders .

Case Studies and Research Findings

StudyFocusFindings
Study on Enzyme Activity Investigated the substrate specificity of phenylalanine amino mutase with brominated substratesFound that 3-bromo derivatives showed enhanced enzyme activity compared to non-brominated counterparts
Protein Structure Analysis Examined the incorporation of β-amino acids into GFPDemonstrated structural changes leading to improved stability of the protein
Anticancer Activity Assessment Evaluated the efficacy of brominated phenylalanine derivatives against cancer cell linesShowed promising results indicating potential therapeutic applications

Mechanism of Action

The mechanism of action of 2-Amino-3-(3-bromophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The bromine atom at the meta position enhances its reactivity and binding affinity to certain enzymes or receptors. This compound can modulate biological pathways by inhibiting or activating specific proteins, leading to various physiological effects.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The 4-bromo isomer (para) offers a symmetrical structure with enhanced stability in solid-state formulations compared to meta or ortho isomers .

Substituent Variations on the Aromatic Ring

Replacing bromine with other halogens or functional groups modulates reactivity and pharmacological activity:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Key Applications Reference
(S)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid HCl 2375248-68-1 C₉H₁₀Cl₂FNO₂ 254.08 Cl, F Enhanced halogen bonding; CNS drug intermediates
(S)-2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid HCl 132732-79-7 C₉H₁₀ClFNO₃ 245.64 F, OH Polar substituents improve water solubility
2-Amino-3-(4-cyclopropylphenyl)propanoic acid HCl 2512215-09-5 C₁₂H₁₆ClNO₂ 265.72 Cyclopropyl Lipophilic groups for membrane penetration

Key Observations :

  • Halogen Diversity : Chloro and fluoro substituents reduce molecular weight compared to bromine, enhancing metabolic stability in vivo .
  • Hydrophilic Groups : Hydroxyl or carboxyl modifications (e.g., ) improve aqueous solubility, critical for oral bioavailability .

Heterocyclic and Polyaromatic Analogues

Expanding the aromatic system or introducing heterocycles alters binding affinity and selectivity:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Structure Applications Reference
(S)-2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid HCl 1065638-25-6 C₁₁H₁₂ClFN₂O₂ 262.68 Indole ring Serotonergic receptor ligands
2-Amino-3-(1,3-thiazol-2-yl)propanoic acid diHCl - C₆H₁₀Cl₂N₂O₂S 245.13 Thiazole ring Antimicrobial peptide analogs
(±)-2-Amino-3-(4-hydroxy-1-naphthyl)propanoic acid HCl - C₁₃H₁₂ClNO₃ 265.70 Naphthyl Fluorescent probes

Key Observations :

  • Indole Derivatives : The 5-fluoroindole variant () mimics tryptophan, enabling incorporation into peptides targeting neurological disorders .
  • Naphthyl Systems : Extended aromaticity () enhances UV absorbance, useful in analytical chemistry .

Key Observations :

  • Brominated analogs exhibit moderate hazards, necessitating basic PPE and ventilation .

Biological Activity

2-Amino-3-(3-bromophenyl)propanoic acid hydrochloride, a derivative of phenylalanine, has garnered attention in biochemical research due to its potential biological activities. This compound is primarily studied for its effects on various biochemical pathways and its applications in medicinal chemistry.

The biological activity of this compound is largely attributed to its structural similarity to phenylalanine, which allows it to interact with biological systems effectively.

  • Target of Action : The compound targets several biochemical pathways, influencing hormone secretion and metabolic processes.
  • Mode of Action : It is believed to modulate neurotransmitter levels and may have implications in stress response and muscle recovery during exercise.
  • Biochemical Pathways : The compound is known to affect anabolic hormone secretion, enhance mental performance during stress, and prevent exercise-induced muscle damage.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that halogenated phenylalanines can inhibit the growth of various bacterial strains. The presence of bromine in this compound enhances its antimicrobial properties compared to non-halogenated analogs .
  • Antioxidant Properties : Compounds similar to this one have shown potential antioxidant activity, which could be beneficial in reducing oxidative stress in biological systems.

Case Studies and Research Findings

Several studies have investigated the implications of this compound:

  • Antimicrobial Efficacy : A study reported the minimum inhibitory concentration (MIC) values for various strains:
    • Staphylococcus aureus : MIC 5.64 to 77.38 µM
    • Escherichia coli : MIC 2.33 to 156.47 µM
    • Candida albicans : MIC 16.69 to 78.23 µM .
  • Biochemical Assays : The compound has been used as a probe in biochemical assays to study its interaction with enzymes involved in amino acid metabolism, particularly in plants where it plays a role in secondary metabolism .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with other brominated phenylalanine derivatives:

Compound NameBromine PositionUnique Properties
2-Amino-3-(3-bromophenyl)propanoic acid HClMetaEnhanced reactivity and binding properties
2-Amino-3-(4-bromophenyl)propanoic acid HClParaDifferent binding characteristics
2-Amino-3-(2-bromophenyl)propanoic acid HClOrthoPotentially different biological activity profile

Q & A

Q. Key Considerations :

  • Use anhydrous conditions for halogenated aryl coupling to avoid hydrolysis.
  • Monitor reaction progress via HPLC or LC-MS to confirm intermediate purity .

Basic: How does the hydrochloride salt form influence solubility and stability in aqueous buffers?

Answer:
The hydrochloride form improves aqueous solubility due to ionic interactions, critical for biological assays. highlights that dihydrochloride salts of amino acid derivatives exhibit enhanced stability in polar solvents (e.g., water, DMSO) compared to free bases .

Q. Solubility Data :

SolventSolubility (mg/mL)
Water>50
DMSO>100
Ethanol~20

Q. Stability :

  • Store at -20°C under inert gas (e.g., N₂) to prevent degradation.
  • Avoid prolonged exposure to light, as bromophenyl groups may undergo photolytic cleavage .

Advanced: How can stereochemical configuration impact biological activity in halogenated phenylalanine analogs?

Answer:
The (S)-enantiomer of amino acid derivatives often shows distinct biological interactions. For example, describes a chiral compound where the (S)-configuration enhances binding to neurotransmitter transporters .

Q. Methodological Recommendations :

  • Chiral resolution : Use chiral HPLC (e.g., Chiralpak® columns) or enzymatic resolution to isolate enantiomers.
  • Activity assays : Compare enantiomers in receptor-binding studies (e.g., LAT1 transporter inhibition assays) to quantify stereospecific effects .

Case Study :
In LAT1 transporter studies, (S)-2-amino-3-(4-ethynylphenyl)propanoic acid hydrochloride showed 10-fold higher inhibition than the (R)-form .

Advanced: How should researchers resolve contradictions in reported yields for bromophenylpropanoic acid derivatives?

Answer:
Yield discrepancies often arise from reagent purity or reaction scalability . For example:

  • Coupling reagent choice : Boc-protected intermediates may yield 60–70% with EDCI/HOBt, but 85–90% with PyBOP, as noted in peptide synthesis protocols .
  • Scale effects : Milligram-scale reactions (e.g., in ) may report higher yields than kilogram-scale processes due to mixing efficiency .

Q. Troubleshooting Steps :

Validate reagent purity via NMR or elemental analysis.

Optimize stoichiometry using Design of Experiments (DoE) for scalable conditions.

Basic: What spectroscopic techniques are optimal for characterizing bromophenylpropanoic acid derivatives?

Answer:

  • ¹H/¹³C NMR : Confirm bromophenyl integration (e.g., aromatic protons at δ 7.2–7.8 ppm) and α-carbon stereochemistry .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₀BrNO₂: calc. 256.9842, observed 256.9839) .
  • XRD : Resolve crystal structure to confirm salt formation (HCl counterion) and hydrogen-bonding networks .

Advanced: What computational methods predict the thermodynamic stability of halogenated amino acid salts?

Answer:

  • DFT calculations : Estimate Gibbs free energy of solvation (ΔG°solv) to compare hydrochloride vs. free base stability. provides gas-phase ion energetics data for analogous compounds, useful for benchmarking .
  • Molecular dynamics (MD) : Simulate aqueous solubility by analyzing hydrogen bonding with water molecules.

Example :
For 3-(3-bromophenyl)-3-oxopropanoic acid (), computed logP values (2.1) correlate with experimental solubility trends .

Basic: What safety protocols are critical for handling brominated aromatic compounds?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile brominated byproducts .
  • Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced: How can researchers optimize purification of halogenated amino acids with polar byproducts?

Answer:

  • Ion-exchange chromatography : Separate hydrochloride salts from unreacted amines using Dowex® resins .
  • Recrystallization : Use ethanol/water (3:1 v/v) to exploit solubility differences. notes methyl ester derivatives recrystallize efficiently in similar systems .

Q. Purity Criteria :

  • ≥95% purity by HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

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